molecular formula C17H19ClN2O3 B1385133 N-(3-Amino-4-chlorophenyl)-4-(2-ethoxyethoxy)-benzamide CAS No. 1020054-56-1

N-(3-Amino-4-chlorophenyl)-4-(2-ethoxyethoxy)-benzamide

Cat. No. B1385133
CAS RN: 1020054-56-1
M. Wt: 334.8 g/mol
InChI Key: DPTPSBZZXUPEHL-UHFFFAOYSA-N
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Description

N-(3-Amino-4-chlorophenyl)-4-(2-ethoxyethoxy)-benzamide, also known as ACEA-1321, is an organic compound which is widely used in scientific research. It is a small molecule that has been found to have a variety of applications in laboratory experiments due to its ability to interact with a wide range of biological molecules. In

Scientific Research Applications

Gastrokinetic Activity

A study by Kato et al. (1992) explored the synthesis and structure-activity relationships of various benzamide derivatives, including some related to N-(3-Amino-4-chlorophenyl)-4-(2-ethoxyethoxy)-benzamide. They evaluated these compounds for gastrokinetic activity by assessing their effects on gastric emptying in rats. This research highlights the potential use of these compounds in treating gastrointestinal disorders.

Neuroleptic Activity

Iwanami et al. (1981) conducted a study on benzamides, including compounds structurally related to N-(3-Amino-4-chlorophenyl)-4-(2-ethoxyethoxy)-benzamide. They evaluated these compounds for neuroleptic activity, finding a correlation between structure and inhibitory effects on apomorphine-induced stereotyped behavior in rats (Iwanami et al., 1981).

Crystalline Forms and Characterization

Yanagi et al. (2000) focused on the preparation and characterization of crystalline forms of a similar compound, revealing insights into its physical and chemical properties. This study provides valuable information for the development and optimization of benzamide-based drugs (Yanagi et al., 2000).

Dopamine D4 Receptor Ligand Studies

Research by Perrone et al. (2000) explored the structure-affinity relationship of benzamide derivatives as dopamine D4 receptor ligands. These findings are important for understanding the interaction of such compounds with neurological receptors and their potential therapeutic applications (Perrone et al., 2000).

Vibrational and Electronic Spectra Analysis

A study by Rao et al. (2015) investigated the vibrational, electronic, and nonlinear optical properties of N-aryl ring substituted benzamide compounds. This research offers insight into the physical and chemical properties of benzamide derivatives, which can be crucial for drug design and development (Rao et al., 2015).

Anticonvulsant Activity

Lambert et al. (1995) synthesized and evaluated benzamide derivatives for anticonvulsant activity. These studies provide a foundation for the potential use of benzamide compounds in treating seizure disorders (Lambert et al., 1995).

Synthesis and Pharmacological Activity

Another study by Yanagi et al. (1999) focused on the synthesis and pharmacological activity of benzamide derivatives, examining their affinity for serotonin receptors and their effects on gastric emptying. This research contributes to understanding the therapeutic potential of these compounds in gastrointestinal and neurological disorders (Yanagi et al., 1999).

Plant Growth Regulator Potential

Hatim and Joshi (2004) explored the potential of substituted benzamides as plant growth regulators. They synthesized various benzamides and tested their effects on plant growth, revealing the agricultural applications of these compounds (Hatim & Joshi, 2004).

properties

IUPAC Name

N-(3-amino-4-chlorophenyl)-4-(2-ethoxyethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O3/c1-2-22-9-10-23-14-6-3-12(4-7-14)17(21)20-13-5-8-15(18)16(19)11-13/h3-8,11H,2,9-10,19H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPTPSBZZXUPEHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Amino-4-chlorophenyl)-4-(2-ethoxyethoxy)-benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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